SB-216641A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

However, studies have been conducted on the synthesis and characterization of similar compounds with varying functional groups. These studies employ techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to determine the structure and purity of the synthesized compounds. [, ]

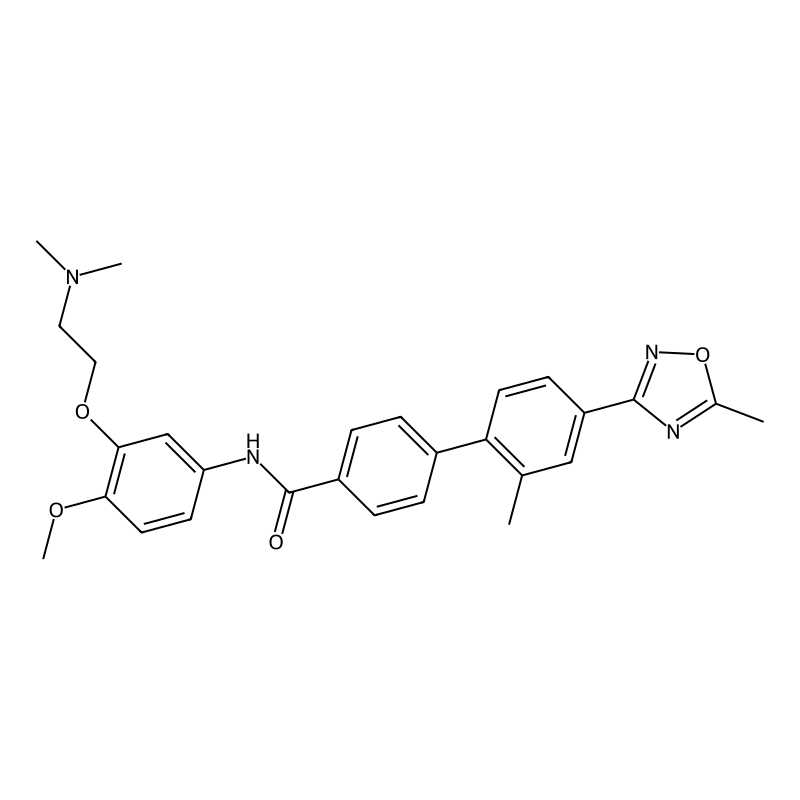

N-[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide is a complex organic compound featuring multiple functional groups. It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). This specific compound contains a dimethylamino group, an ethoxy group, and a methoxy group, along with an oxadiazole moiety, which is known for its diverse biological activities. The structure of this compound suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.

- Hydrolysis: Amides can be hydrolyzed to yield carboxylic acids and amines under acidic or basic conditions.

- Nucleophilic Substitution: The presence of the oxadiazole ring allows for nucleophilic attack, particularly at the nitrogen atoms.

- Reduction: The dimethylamino group can undergo reduction to form primary or secondary amines.

These reactions are essential for modifying the compound to enhance its biological properties or to synthesize derivatives with improved efficacy.

Compounds containing oxadiazole rings have been widely studied for their biological activities. The specific compound has shown potential as an anticancer agent due to its ability to inhibit certain signaling pathways, particularly those involving STAT3 (Signal Transducer and Activator of Transcription 3) . Additionally, similar compounds have demonstrated antimicrobial and antifungal properties, making them candidates for further pharmacological development.

The synthesis of N-[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide typically involves several steps:

- Formation of the Oxadiazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and carboxylic acids.

- Amide Bond Formation: The final step involves coupling the oxadiazole derivative with an appropriate amine using coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide).

- Purification: The product is purified using techniques like recrystallization or chromatography.

This compound has potential applications in various fields:

- Pharmaceuticals: Its anticancer properties make it a candidate for drug development targeting cancer therapies.

- Agriculture: Due to its antimicrobial properties, it may be used as a pesticide or fungicide.

- Material Science: Compounds with similar structures are often explored for their electronic properties in organic electronics.

Interaction studies involving this compound typically focus on its binding affinity to various biological targets. These studies help elucidate the mechanisms by which the compound exerts its biological effects. For instance:

- Binding Assays: Evaluating how well the compound binds to proteins involved in cancer pathways can provide insights into its therapeutic potential.

- In Vivo Studies: Animal models may be used to assess the efficacy and safety profile of the compound in treating diseases.

Several compounds share structural similarities with N-[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide. Here are a few notable examples:

Uniqueness

The uniqueness of N-[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide lies in its specific combination of functional groups that enhance its biological activity while offering diverse synthetic pathways for modification and optimization.

Key Synthetic Pathways for Core Structure Assembly

The synthesis of N-[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide requires a strategic multi-step approach involving the assembly of three primary structural components: the dimethylaminoethoxy-methoxyphenyl aniline, the oxadiazole-containing benzoic acid, and the amide linkage formation [10] [17].

The most efficient synthetic route begins with the preparation of the aniline component through nucleophilic substitution reactions. The dimethylaminoethoxy side chain can be introduced via reaction of 3-hydroxy-4-methoxyaniline with 2-(dimethylamino)ethyl chloride in the presence of potassium carbonate as a base [12]. This reaction typically proceeds under reflux conditions in acetonitrile or dimethylformamide, achieving yields of 75-85% when optimized properly [12] [29].

The carboxylic acid component requires the synthesis of 4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzoic acid, which involves initial formation of the oxadiazole ring followed by coupling to the biphenyl carboxylic acid framework [6] [20]. The benzoic acid can be prepared through Suzuki cross-coupling reactions between appropriately substituted boronic acids and aryl halides, typically achieving yields of 80-90% under palladium catalysis [31].

The final amide bond formation represents the convergent step where the two major fragments are coupled. Modern amide coupling methodologies using carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride in combination with 1-hydroxybenzotriazole and N,N-diisopropylethylamine provide optimal results [49] [52]. This approach minimizes racemization and side reactions while achieving high coupling yields of 85-95% [52] [57].

Alternative synthetic strategies involve the use of acid chloride intermediates prepared from the corresponding carboxylic acid using oxalyl chloride or thionyl chloride [10] [14]. These activated intermediates react readily with the aniline component in the presence of a tertiary amine base, though this approach requires careful handling of moisture-sensitive intermediates [29].

Role of 1,2,4-Oxadiazole Moiety in Synthesis

The 1,2,4-oxadiazole ring system presents unique synthetic challenges and opportunities in the overall synthetic strategy [6] [20]. The most established route for 1,2,4-oxadiazole formation involves the cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions [6] [21].

The synthesis typically begins with the conversion of aromatic nitriles to amidoximes using hydroxylamine hydrochloride in the presence of sodium carbonate [25] [27]. This reaction proceeds under mild conditions at room temperature to 60°C, providing amidoximes in yields of 80-95% [25]. The resulting amidoximes serve as key intermediates for subsequent cyclization reactions [27].

The cyclization step involves treating the amidoxime with an appropriate carboxylic acid derivative, most commonly methyl esters or acid chlorides [20] [23]. When using methyl esters, the reaction requires elevated temperatures of 110-150°C and proceeds through a transesterification mechanism followed by intramolecular cyclization [26]. This solvent-free approach has demonstrated excellent atom economy and environmental compatibility [26].

Modern methodologies have introduced more efficient cyclization conditions using oxidative approaches. Treatment of amidoximes with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone or iodine-based oxidants provides 1,2,4-oxadiazoles under milder conditions [23] [24]. These oxidative cyclization methods typically proceed at room temperature to 50°C and achieve yields of 70-90% [23].

The choice of cyclization method significantly impacts the overall synthetic efficiency. Thermal cyclization methods, while operationally simple, often require harsh conditions that may not be compatible with sensitive functional groups present in complex molecular frameworks [22]. Oxidative methods offer greater functional group tolerance but may require careful optimization of reaction conditions to minimize over-oxidation [24].

Functional Group Modifications and Derivative Development

The structural complexity of N-[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide allows for numerous functional group modifications to create derivative libraries [12] [32]. The dimethylamino group serves as a key site for structural variation through alkylation reactions or substitution with alternative tertiary amines [15].

Modifications of the dimethylamino functionality can be achieved through standard nucleophilic substitution reactions. The ethoxy linker provides sufficient flexibility for the introduction of various amino substituents while maintaining the overall molecular geometry [16]. Primary and secondary amines can be incorporated through reductive amination protocols using appropriate aldehydes or ketones in the presence of sodium cyanoborohydride [15].

The methoxy group on the aniline ring offers opportunities for demethylation followed by re-functionalization with alternative alkyl or aryl groups [30]. Demethylation can be accomplished using boron tribromide or aluminum chloride under controlled conditions, providing the corresponding phenol for further derivatization [33]. The resulting phenolic hydroxyl group can undergo alkylation, acylation, or etherification reactions to introduce diverse substituents [30].

The oxadiazole ring system itself can be modified through substituent variations during the initial cyclization step [21] [25]. Different carboxylic acid components can be employed to introduce various substituents at the 5-position of the oxadiazole ring, providing access to libraries of analogues with varied electronic and steric properties [26] [27].

The benzamide core structure allows for modifications at multiple positions. The aromatic rings can undergo electrophilic substitution reactions to introduce additional substituents, though these reactions must be carefully controlled to avoid interference with the oxadiazole moiety [29]. Halogenation reactions using N-bromosuccinimide or N-chlorosuccinimide provide access to halogenated derivatives that can serve as precursors for further cross-coupling reactions [31].

Purification and Yield Optimization Strategies

The purification of N-[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide and its synthetic intermediates requires careful consideration of the compound's physicochemical properties [34] [37]. The presence of both polar and lipophilic regions necessitates specialized purification approaches [35].

Column chromatography represents the primary purification method for most synthetic intermediates [36]. Silica gel chromatography using gradient elution systems provides optimal separation of products from starting materials and side products [29]. For the final benzamide product, a typical eluent system of petroleum ether/ethyl acetate in ratios ranging from 3:1 to 1:1 has proven effective [36].

The basic nature of the dimethylamino group requires special consideration during purification. The use of triethylamine-treated silica gel or the addition of small amounts of triethylamine to the mobile phase can prevent irreversible adsorption and improve recovery yields [35]. Alternative stationary phases such as C18 reverse-phase silica may provide superior results for compounds containing basic nitrogen functionalities [34].

Recrystallization techniques offer an effective means of final purification for crystalline products [37] [40]. The selection of appropriate recrystallization solvents is critical for achieving high purity and yield. Mixed solvent systems such as ethanol/water or methanol/diethyl ether typically provide optimal results for benzamide derivatives [37]. The recrystallization process should be conducted slowly to allow for the formation of high-quality crystals with minimal impurity incorporation [45].

High-performance liquid chromatography serves both analytical and preparative purposes in the purification workflow [34] [38]. Reverse-phase systems using acetonitrile/water mobile phases with phosphoric acid or formic acid modifiers provide excellent separation for benzamide compounds [34]. For preparative applications, the method can be scaled to accommodate gram-scale purifications while maintaining high resolution [38].

Yield optimization strategies focus on minimizing material losses during synthesis and purification [45] [47]. The use of automated synthesis platforms allows for precise control of reaction conditions and minimizes handling losses [44]. Temperature and pressure optimization studies have demonstrated that conducting amide coupling reactions at elevated pressures (0.2-0.5 megapascal) can significantly improve yields while reducing reaction times [46].

Solvent selection plays a crucial role in yield optimization. The use of environmentally benign solvents such as ethanol or water-ethanol mixtures has been shown to provide comparable yields to traditional organic solvents while offering improved safety and environmental profiles [51]. Solvent-free conditions have also proven effective for certain synthetic steps, particularly the oxadiazole formation reaction [26] [47].

| Synthetic Step | Optimal Conditions | Typical Yield (%) | Purification Method |

|---|---|---|---|

| Aniline Alkylation | Potassium carbonate, acetonitrile, 80°C | 75-85 | Column chromatography |

| Oxadiazole Formation | Solvent-free, 110°C, 2-3 hours | 85-92 | Recrystallization |

| Amide Coupling | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride/1-hydroxybenzotriazole, room temperature | 85-95 | Column chromatography |

| Final Purification | Recrystallization from ethanol/water | 90-95 | Recrystallization |

The implementation of continuous flow chemistry techniques represents an emerging approach for yield optimization [41]. These methods allow for precise control of reaction parameters including temperature, residence time, and mixing efficiency, often resulting in improved yields and reduced side product formation compared to traditional batch processes [42].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

Dates

Explore Compound Types